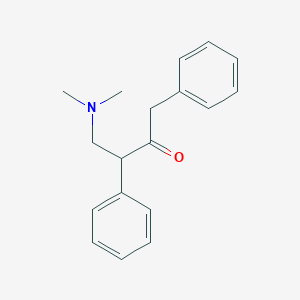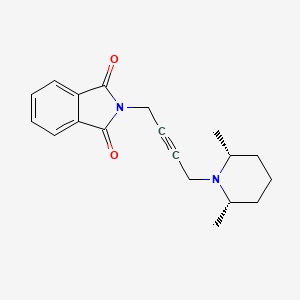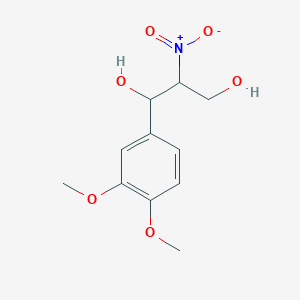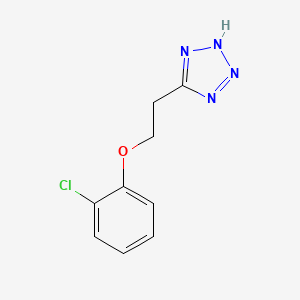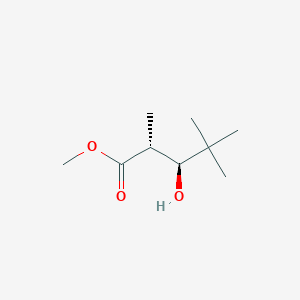
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, featuring a hydroxyl group and three methyl groups, making it a unique ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- typically involves esterification reactions. One common method is the reaction of 3-hydroxy-2,4,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-2,4,4-trimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,4,4-trimethylpentanol.
Substitution: Formation of amides and other substituted esters.
Applications De Recherche Scientifique
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it versatile in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester
- Valeric acid, 2-hydroxy-4-methyl-, methyl ester
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
Uniqueness
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its physical and chemical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
78655-81-9 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-hydroxy-2,4,4-trimethylpentanoate |
InChI |
InChI=1S/C9H18O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6-7,10H,1-5H3/t6-,7+/m1/s1 |
Clé InChI |
JTDNDDNQCCLINU-RQJHMYQMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(C)(C)C)O)C(=O)OC |
SMILES canonique |
CC(C(C(C)(C)C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


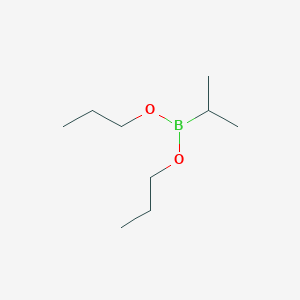

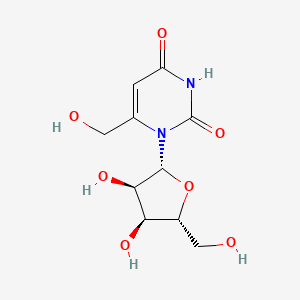

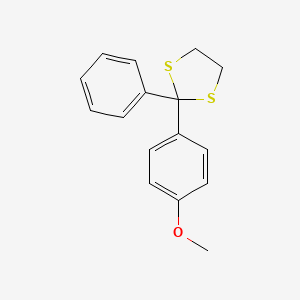
![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)
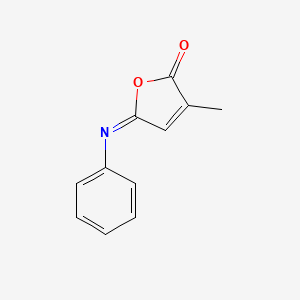

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
